molecular formula C10H10F3NO3 B7868895 Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate

Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate

Cat. No.: B7868895
M. Wt: 249.19 g/mol
InChI Key: QXKOQCMZOBFUGN-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)5-17-8-3-2-6(14)4-7(8)10(11,12)13/h2-4H,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKOQCMZOBFUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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